molecular formula C7H10BrClN2 B13211299 4-(Aminomethyl)-3-bromoaniline hydrochloride

4-(Aminomethyl)-3-bromoaniline hydrochloride

Cat. No.: B13211299
M. Wt: 237.52 g/mol
InChI Key: VISXXLNNINUMAG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-bromoaniline hydrochloride is an organic compound with the molecular formula C7H9BrClN2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and an aminomethyl group at the fourth position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-bromoaniline hydrochloride typically involves the bromination of aniline followed by the introduction of the aminomethyl group. One common method is as follows:

    Bromination of Aniline: Aniline is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the third position.

    Introduction of Aminomethyl Group: The brominated aniline is then reacted with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group at the fourth position, forming 4-(Aminomethyl)-3-bromoaniline.

    Formation of Hydrochloride Salt: The final step involves the conversion of 4-(Aminomethyl)-3-bromoaniline to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-bromoaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Aniline derivatives with different substituents.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-3-bromoaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-bromoaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aminomethyl group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a bromine atom.

    3-Bromoaniline: Lacks the aminomethyl group.

    4-(Aminomethyl)phenol: Contains a hydroxyl group instead of a bromine atom.

Uniqueness

4-(Aminomethyl)-3-bromoaniline hydrochloride is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10BrClN2

Molecular Weight

237.52 g/mol

IUPAC Name

4-(aminomethyl)-3-bromoaniline;hydrochloride

InChI

InChI=1S/C7H9BrN2.ClH/c8-7-3-6(10)2-1-5(7)4-9;/h1-3H,4,9-10H2;1H

InChI Key

VISXXLNNINUMAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Br)CN.Cl

Origin of Product

United States

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